2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide
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Overview
Description
2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is a complex organic compound that features an indole moiety, a formamido group, and a trifluoromethoxy-substituted phenyl group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The formamido group can be introduced through a formylation reaction, often using formic acid or formamide as the formylating agents . The trifluoromethoxy-substituted phenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethoxy group is substituted onto a phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield . Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The formamido group can be reduced to an amine under hydrogenation conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The formamido group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets . The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Trifluoromethoxybenzene: A simpler compound with a trifluoromethoxy group.
Uniqueness
2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is unique due to its combination of an indole moiety, a formamido group, and a trifluoromethoxy-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-oxo-2-[[4-(trifluoromethoxy)phenyl]methylamino]ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)28-13-7-5-12(6-8-13)9-24-17(26)11-25-18(27)15-10-23-16-4-2-1-3-14(15)16/h1-8,10,23H,9,11H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCOVRLTXJAEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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